Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid
Description
Chemical Nomenclature and Classification
The systematic nomenclature of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate oxalic acid follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The Chemical Abstracts Service number for the base compound is 1620451-38-8, while the oxalic acid salt variant carries the identifier 2411193-46-7. The molecular formula for the base compound is C₁₁H₂₀N₂O₄ with a molecular weight of 244.29 grams per mole. When combined with oxalic acid, the molecular weight increases to 350.33 grams per mole.
The compound belongs to the class of azetidine carboxylates, specifically categorized as a tertiary butyl ester derivative containing both amino and hydroxy functional groups. The International Chemical Identifier key is OTRKGUPLEJPXBM-UHFFFAOYSA-N for the oxalic acid salt form. Alternative systematic names include 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, reflecting the presence of the azetidine ring system with acetate substitution.
The compound demonstrates multiple functional group classifications including carbamates, amino acids derivatives, and heterocyclic building blocks. The presence of the tert-butoxycarbonyl protecting group classifies it among nitrogen-protected amino acid derivatives commonly employed in peptide synthesis and medicinal chemistry applications.
Historical Context of Azetidine Chemistry
The foundation of azetidine chemistry traces back to 1907 with the initial development of Schiff base reactions involving aniline and aldehyde cycloaddition reactions. The historical significance of azetidine-containing compounds became particularly pronounced following Alexander Fleming's discovery of penicillin, which highlighted the importance of beta-lactam ring systems in antibiotic development. This discovery catalyzed extensive research into four-membered nitrogen-containing heterocycles and their potential therapeutic applications.
Azetidines are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, characterized by their four-membered ring structure. The fundamental properties of azetidines are driven by considerable ring strain of approximately 25.4 kilocalories per mole, positioning them between the less stable aziridines and more stable five-membered rings. This unique structural feature has made azetidines valuable synthetic intermediates and pharmaceutical building blocks throughout the twentieth and twenty-first centuries.
The evolution of azetidine synthesis methodologies has progressed significantly since their initial discovery. Early synthetic approaches involved the reduction of azetidinones using lithium aluminum hydride, while more contemporary methods have developed sophisticated catalytic systems and ring-forming strategies. The development of regioselective and diastereoselective synthesis protocols has enabled the preparation of complex azetidine derivatives with precise stereochemical control.
The emergence of azetidine-2-carboxylic acid as a naturally occurring compound provided additional impetus for research into this chemical class. This natural product, identified as a toxic mimic of proline, demonstrated the biological relevance of azetidine structures and inspired further investigation into their medicinal chemistry applications.
Significance in Organic and Medicinal Chemistry
The significance of azetidine-containing compounds in medicinal chemistry stems from their unique combination of structural rigidity, polarity, and high fraction of saturated carbon atoms. These properties often contribute to improved molecular characteristics including optimized lipophilicity, enhanced solubility, improved metabolic stability, and favorable pharmacokinetic profiles. The four-membered ring system provides conformational constraint that can enhance binding selectivity and potency in biological targets.
Contemporary pharmaceutical research has demonstrated the utility of azetidines as replacements for various functional groups including pyrazine, piperidine, pyrrolidine, and other heterocyclic systems. The symmetric nature of 1,3-substituted azetidines makes them particularly valuable as bioisosteric replacements for 1,4-substituted piperidines in drug design applications. This substitution strategy has proven effective in reducing lipophilicity while maintaining favorable central nervous system properties in pharmaceutical candidates.
The medicinal chemistry applications of azetidines extend to multiple therapeutic areas including oncology, infectious diseases, neurological disorders, and metabolic conditions. Compounds containing azetidine moieties have demonstrated diverse pharmacological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. Additionally, azetidine derivatives have shown utility in treating central nervous system disorders and as dopamine receptor antagonists.
The structural features of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate oxalic acid position it as a versatile pharmaceutical intermediate. The presence of both amino and hydroxy functional groups provides multiple sites for further chemical modification, while the protected carboxylate functionality enables selective deprotection strategies in synthetic sequences. The oxalic acid salt formation enhances the compound's stability and handling characteristics, making it suitable for pharmaceutical development applications.
Research Objectives and Scope
The primary research objectives surrounding tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate oxalic acid encompass both fundamental chemical characterization and applied pharmaceutical development. Current research efforts focus on understanding the compound's synthetic accessibility, chemical reactivity patterns, and potential biological activities. The multifunctional nature of this compound provides opportunities for diverse chemical transformations and structure-activity relationship studies.
Contemporary synthetic methodology development aims to establish efficient and scalable preparation routes for this compound and related azetidine derivatives. The strain-driven reactivity of the azetidine ring system offers unique opportunities for novel chemical transformations that can be exploited in pharmaceutical synthesis and materials science applications. Research initiatives continue to explore the balance between ring strain and stability that makes azetidines attractive synthetic intermediates.
The scope of current investigations includes detailed mechanistic studies of azetidine ring-opening reactions, nucleophilic substitution patterns, and metal-catalyzed functionalization processes. Understanding these fundamental reactivity patterns enables the development of more sophisticated synthetic strategies for complex pharmaceutical targets. The presence of multiple functional groups in tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate oxalic acid provides a platform for investigating orthogonal protection and deprotection strategies.
Future research directions encompass the exploration of this compound's potential as a pharmaceutical intermediate in the synthesis of bioactive molecules. The combination of azetidine and hydrazine functionalities, along with the protected carboxylate group, positions this compound within the realm of pharmaceutical intermediates and potential drug candidates. Ongoing studies aim to elucidate the compound's mechanism of action in biological systems and its interaction with specific molecular targets.
| Research Area | Current Focus | Future Directions |
|---|---|---|
| Synthetic Methodology | Efficient preparation routes, scalability | Advanced catalytic systems, automation |
| Chemical Reactivity | Ring-opening mechanisms, functionalization | Selective transformations, cascade reactions |
| Pharmaceutical Applications | Intermediate synthesis, bioactivity screening | Target identification, mechanism studies |
| Materials Science | Polymerization studies, template applications | Advanced materials, functional polymers |
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5.C2H2O4/c1-10(2,3)18-9(15)13-5-11(16,6-13)7(12)8(14)17-4;3-1(4)2(5)6/h7,16H,5-6,12H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKGUPLEJPXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(C(=O)OC)N)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate; oxalic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, supported by relevant studies and findings.
- Molecular Formula : C₁₁H₁₉N₃O₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to influence:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Proliferation : Studies indicate that related compounds exhibit antiproliferative effects on various cancer cell lines, potentially through apoptosis induction.
Antiproliferative Effects
A significant study evaluated the antiproliferative activity of azetidine derivatives, including tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate. The results demonstrated:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine | HCA-7 (colon cancer) | 0.28 | Induction of apoptosis |
| Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-3-hydroxyazetidine | A549 (lung cancer) | 0.29 | Cell cycle arrest |
These findings suggest that the compound has a potent effect on inhibiting tumor growth in vitro.
Anti-inflammatory Activity
Research has also highlighted the compound's anti-inflammatory properties, particularly in reducing prostaglandin E₂ (PGE₂) levels. For example:
| Compound | PGE₂ Reduction (%) | IC₅₀ (μM) |
|---|---|---|
| Tert-butyl derivative | 76% - 94% reduction | 0.84 - 1.39 |
This reduction is significant as PGE₂ is associated with inflammatory responses and pain.
Case Studies
-
Colon Cancer Model :
- In a mouse xenograft model, treatment with the compound resulted in a tumor/control ratio (T/C) of 61% , indicating substantial inhibition of tumor growth compared to control groups.
-
Inflammatory Response :
- In vitro studies demonstrated that the compound effectively reduced inflammatory markers in human cell lines exposed to pro-inflammatory stimuli, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The Target Compound is distinguished by its azetidine ring (a 4-membered nitrogen-containing heterocycle) and the presence of multiple polar groups (hydroxy, amino, methoxy, and oxoethyl). Below is a comparison with analogous compounds from the evidence:
Table 1: Structural Comparison
Physicochemical Properties
- Its high molecular weight (350.33) suggests moderate solubility in polar solvents.
- Comparisons: The fluorophenyl derivative () has a lower molecular weight (267.3) and a predicted density of 1.254 g/cm³, likely due to reduced polar group content .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Carbamate formation | NaH, Boc₂O | THF | 0–25°C | 60–75 | |
| Glycine coupling | EDCl, HOBt | DCM | RT | 50–65 | |
| Purification | Oxalic acid | MeOH/H₂O | RT | N/A |
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring, tert-butyl group, and methoxy-oxoethyl side chain. Key signals include δ 1.4 ppm (tert-butyl) and δ 3.7 ppm (methoxy) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3300 cm⁻¹ (hydroxy and amino groups) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry at the 3-hydroxyazetidine center, critical for understanding biological interactions .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts from incomplete coupling or oxidation .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Solvent selection : Polar aprotic solvents (THF, DMF) enhance nucleophilicity in coupling steps, while DCM minimizes side reactions in Boc protection .
- Temperature control : Low temperatures (0–5°C) suppress epimerization during azetidine ring functionalization .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) improve reaction efficiency .
- Oxalic acid stoichiometry : Adjusting the oxalic acid ratio during crystallization optimizes purity without compromising solubility .
Advanced: What computational methods aid in predicting reactivity and mechanistic pathways?
- Density Functional Theory (DFT) : Models transition states for azetidine ring-opening or carbamate formation, guiding reagent selection .
- Molecular Dynamics (MD) : Simulates interactions between the compound and biological targets (e.g., enzymes) to predict binding modes .
- Retrosynthetic Analysis : Tools like ICSynth (from ICReDD) propose alternative synthetic routes by evaluating bond dissociation energies and steric effects .
Advanced: How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Variable reaction parameters : Compare solvent polarity (e.g., THF vs. DCE) and base strength (NaH vs. KOtBu) across studies. For example, NaH may cause decomposition in moisture-sensitive steps, lowering yields vs. KOtBu .
- Stereochemical analysis : Use chiral HPLC or VCD spectroscopy to confirm if discrepancies arise from undetected epimerization .
- Reproducibility protocols : Strict inert-atmosphere conditions (Ar/N₂) and anhydrous solvents mitigate variability in moisture-sensitive steps .
Q. Table 2: Troubleshooting Yield Discrepancies
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield in Boc protection | Moisture contamination | Use molecular sieves and dry solvents |
| Racemization | High reaction temperature | Cool to 0°C and use chiral auxiliaries |
| Byproduct formation | Overstoichiometric reagents | Titrate reagents via in-situ monitoring |
Advanced: What is the mechanistic role of the hydroxy and tert-butyl groups in biological interactions?
- Hydroxy group : Facilitates hydrogen bonding with enzyme active sites (e.g., serine hydrolases), enhancing inhibitory potency. Competitive inhibition assays (IC₅₀) validate this interaction .
- tert-Butyl group : Provides steric bulk to prevent non-specific binding, improving selectivity. SAR studies show replacing tert-butyl with smaller groups (e.g., methyl) reduces target affinity by 10-fold .
- Oxalic acid : Stabilizes the protonated amine via salt formation, increasing solubility in aqueous buffers for in vitro assays .
Advanced: How can researchers design derivatives to modulate pharmacokinetic properties?
- LogP optimization : Replace the methoxy group with hydrophilic substituents (e.g., -OH, -COONa) to improve aqueous solubility .
- Metabolic stability : Fluorination of the azetidine ring (e.g., 2,4-difluorophenyl analogs) reduces CYP450-mediated oxidation .
- Prodrug strategies : Convert the hydroxy group to a phosphate ester for targeted release in acidic environments (e.g., tumor tissues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
